D-Fructose

Food Science Formulation Chemistry Sweetener Technology

Researchers requiring a low-glycemic monosaccharide for diabetic formulations or unregulated glycolytic flux studies find glucose unsuitable due to its high GI (100) and PFK-regulated metabolism. D-Fructose (CAS 7660-25-5) directly addresses this with a glycemic index of 23 and sweetness 1.2-2.0× that of sucrose, enabling palatable sugar reduction without insulin spikes. • Bypasses PFK-regulated glycolysis; yields 4-5× lower lactate than glucose in fibroblast culture, enabling controlled metabolic flux studies. • Exceptionally soluble (374.78 g/100g H₂O at 20°C); forms stable, non-crystallizing syrups. • ≥98% purity; packaged in moisture-barrier containers due to high hygroscopicity (73.4% H₂O uptake at 100% RH over 25 days).

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 7660-25-5
Cat. No. B1663816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose
CAS7660-25-5
SynonymsApir Levulosa
Fleboplast Levulosa
Fructose
Levulosa
Levulosa Baxter
Levulosa Braun
Levulosa Grifols
Levulosa Ibys
Levulosa Ife
Levulosa Mein
Levulosa, Apir
Levulosa, Fleboplast
Levulosado Bieffe Medit
Levulosado Braun
Levulosado Vitulia
Levulose
Plast Apyr Levulosa Mein
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
InChIKeyLKDRXBCSQODPBY-VRPWFDPXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water at 20Â °C: good

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose Procurement Guide


D-Fructose (CAS 7660-25-5) is a naturally occurring ketohexose monosaccharide with the molecular formula C6H12O6, classified as a reducing sugar and structural isomer of D-glucose [1]. It is the sweetest of the common naturally occurring sugars, with a sweetness range of 1.2 to 2.0 times that of sucrose depending on temperature and isomeric form . D-Fructose is a white, highly water-soluble crystalline solid that is extremely hygroscopic, readily absorbing moisture from the environment [2]. It is a key component of sucrose (a disaccharide of glucose and fructose) and is abundant in honey, fruits, and many root vegetables [1]. In industrial and research contexts, D-fructose is valued for its high sweetness potency, low glycemic index relative to glucose, and distinct metabolic and chemical properties that differentiate it from other common hexoses .

Metabolic Studies Distinct fructolytic pathway bypassing PFK regulation for glycolytic flux research.
Formulation Screening Reported higher relative sweetness (1.2–2.0× sucrose) for low-glycemic formulation context.
Solution-Based Assays Extremely high water solubility (374 g/100g water) supports concentrated syrup and humectant studies.

Why D-Fructose Cannot Be Substituted


Direct substitution of D-fructose with D-glucose, sucrose, or D-galactose is not scientifically valid due to fundamental differences in chemical structure, metabolic processing, and physicochemical properties. While all are hexose sugars, D-fructose is a ketohexose with a ketone functional group at C2, whereas D-glucose and D-galactose are aldohexoses with an aldehyde group at C1 [1]. This structural difference leads to distinct metabolic pathways: D-fructose metabolism largely bypasses the key regulatory step of glycolysis controlled by phosphofructokinase (PFK), allowing for unregulated and rapid conversion to glycolytic intermediates, a characteristic not shared by glucose [2]. Furthermore, D-fructose exhibits significantly higher sweetness (1.2–2.0× sucrose) and a markedly lower glycemic index (GI 19–25) compared to glucose (GI 100) and sucrose (GI 60–68), making it a critical ingredient for low-glycemic formulations and diabetic-friendly products [3]. These differentiated properties are not interchangeable with other sugars, and procurement of authentic D-fructose is essential for applications where these specific characteristics are required .

Metabolic Regulation Fructose metabolism bypasses PFK control; glucose or galactose do not, altering glycolytic flux interpretation.
Glycemic Response GI of fructose (~23) differs markedly from glucose (100) and sucrose (60), shifting model outcomes in glycemic studies.
Solubility & Hygroscopicity Fructose’s extreme moisture uptake (4–5× glucose/sucrose) demands different handling; substitution may compromise formulation stability.

D-Fructose vs. Other Sugars: Quantitative Evidence


Superior Sweetness and Temperature Sensitivity

D-Fructose is 1.2 to 2.0 times sweeter than sucrose (on a weight basis), and approximately 3 times sweeter than D-glucose . The relative sweetness of D-fructose is temperature-dependent, peaking at lower temperatures due to the predominance of the sweeter β-D-fructopyranose isomer. At 5°C, its sweetness is approximately 140% that of sucrose, but at 60°C, this drops to about 79% of sucrose as the less sweet fructofuranose forms predominate [1]. In contrast, the sweetness of sucrose is generally considered stable and is used as the reference standard (100), while D-glucose has a relative sweetness of only 70–80 compared to sucrose [2].

Sweetness & Temperature Sensitivity
Head-to-head
1.2–2.0× sucrose; 140% at 5°C, 79% at 60°C
Reported sweetness rank order across temperatures
Sucrose reference 100; glucose ~70–80; galactose ~32. Temperature-dependent isomer ratio drives variability.
Food Science Formulation Chemistry Sweetener Technology

Lower Glycemic Index Response

For a 50-gram reference amount, D-fructose has a glycemic index (GI) of 23, compared with 100 for D-glucose and 60 for sucrose [1]. Other sources report fructose GI values as low as 19 ± 2 or 25, while glucose is fixed at 100 and sucrose ranges from 60 to 68 [2]. This low GI is due to fructose's unique hepatic metabolism, which does not directly stimulate insulin secretion to the same degree as glucose . In contrast, glucose causes a rapid and significant spike in blood glucose and insulin levels [3].

Glycemic Index (50 g load)
Head-to-head
23 (19–25)
77% lower GI vs. glucose, 62% lower vs. sucrose
Standardized oral carbohydrate load; human subject data. Glucose = 100, sucrose = 60–68.
Nutritional Biochemistry Diabetes Research Clinical Formulation

Metabolic Bypass of Glycolytic Regulation

Unlike glucose, which is tightly regulated at the phosphofructokinase (PFK) step of glycolysis, fructose metabolism largely bypasses this checkpoint. Fructose is phosphorylated by fructokinase to fructose-1-phosphate, which is then cleaved to enter glycolysis downstream of PFK, allowing for rapid and unregulated conversion to glycolytic intermediates and lipids [1]. In human fibroblast cell cultures, this metabolic distinction leads to quantifiable differences: D-fructose is taken up by an unsaturable process and its consumption is much smaller than that of D-glucose. In media containing 5.5 mM sugar, fructose consumption was 4-fold lower than glucose consumption at Day 3, and lactate production was 4- to 5-fold lower [2]. Furthermore, in vivo, fructose ingestion results in significantly lower serum glucose and insulin responses compared to glucose, but it is a more potent lipogenic substrate, promoting de novo lipogenesis [3].

Metabolic Bypass (Cell Culture)
Head-to-head
4× lower consumption; 4–5× lower lactate vs. glucose
Distinct glycolytic entry supports lipogenesis model studies
Human fibroblast/hepatocyte cultures, 5.5 mM sugar; radiolabeled tracers confirm unregulated flux.
Metabolic Research Cell Culture Biochemistry Hepatology

Water Solubility and Hygroscopicity

At room temperature (~20°C), the solubility of D-fructose in water is 374.78 g/100g water (78.94% w/w), which is substantially higher than that of sucrose (199.4 g/100g water, 66.60% w/w) and D-glucose (87.67 g/100g water, 46.71% w/w) [1]. D-Fructose is also extremely hygroscopic, absorbing significantly more moisture from humid air than glucose or sucrose. After 25 days at 100% relative humidity, D-fructose absorbed 73.4% water (by weight), compared to only 14.5% for D-glucose and 18.4% for sucrose [2]. This extreme hygroscopicity makes D-fructose difficult to crystallize and necessitates careful storage and handling to prevent caking and moisture uptake .

Solubility & Hygroscopicity
Head-to-head
374.78 g/100g water; 73.4% moisture uptake (25 d, 100% RH)
Requires moisture-barrier handling; enables high-concentration solutions
Solubility 1.88× sucrose, 4.27× glucose; hygroscopicity 4–5× higher than sucrose/glucose.
Formulation Science Food Technology Pharmaceutical Excipients

D-Fructose Procurement Scenarios


Low-Glycemic Food and Beverage Formulation

Leveraging its glycemic index of 23 (vs. 100 for glucose and 60 for sucrose) [1] and its high sweetness potency (1.2–2.0× sucrose) [2], D-fructose is the preferred monosaccharide for developing products aimed at blood glucose management. It enables significant sugar reduction while maintaining palatable sweetness, making it ideal for diabetic nutrition, low-calorie beverages, and sports recovery formulations where rapid insulin spikes are undesirable [3].

Cell Culture Media for Metabolic Research

D-Fructose is a critical tool for cell culture studies investigating metabolic flexibility, mitochondrial function, and oxidative phosphorylation defects. As demonstrated in human fibroblast cultures, fructose-based media (25 mM) induces a switch to aerobic metabolism and oxidative phosphorylation while reducing cellular proliferation less than galactose [1]. Its distinct metabolism, characterized by 4- to 5-fold lower lactate production compared to glucose [2], allows researchers to study unregulated glycolytic flux and lipogenesis in a controlled in vitro environment [3].

High-Concentration Syrups and Humectants

The exceptional water solubility of D-fructose (374.78 g/100g water at 20°C) [1] enables the production of highly concentrated, stable syrups that resist crystallization, a property not achievable with glucose or sucrose. Its extreme hygroscopicity (73.4% water uptake at 100% RH over 25 days) [2] makes it an effective humectant for retaining moisture in baked goods, confectionery, and certain pharmaceutical formulations, though it necessitates specialized moisture-barrier packaging [3].

Enzymatic Assays and Biosensor Development

D-Fructose exhibits a binding constant with certain boronic acids that is approximately 40- to 50-fold higher than that of D-glucose [1]. For instance, with phenylboronic acid (PBA), the association constant (Ka) for D-fructose is 128 ± 20 M⁻¹, compared to only 5 ± 1 M⁻¹ for D-glucose [2]. This high differential affinity is exploited in the development of fructose-selective biosensors and in enzymatic assays where fructose-specific metabolism (e.g., via fructokinase) is being quantified or studied [3].

Application
Selection Property
Validation Focus
Low-glycemic formulation research
Relative sweetness and GI profile
Sensory panel and human GI response endpoints
Cell culture metabolic studies
Fructolytic pathway bypass of PFK
Lactate output, lipogenesis, and mitochondrial flux endpoints
High-concentration syrup development
Aqueous solubility and hygroscopicity
Crystallization resistance and moisture-uptake kinetics
Fructose-selective biosensor development
Differential boronic acid affinity
Binding constant selectivity vs. glucose; sensor response linearity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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